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Compound of Interest

Compound Name: 5-Bromo-3-methylbenzofuran

Cat. No.: B1280059 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Bromo-3-methylbenzofuran, a key

intermediate in organic synthesis with significant potential in the fields of medicinal chemistry

and drug discovery. This document outlines its chemical and physical properties, provides a

detailed, plausible experimental protocol for its synthesis, and presents its characteristic

spectroscopic data.

Core Compound Properties
5-Bromo-3-methylbenzofuran is a halogenated heterocyclic compound. The presence of the

bromine atom at the 5-position and the methyl group at the 3-position of the benzofuran ring

system imparts specific reactivity and physical characteristics that make it a valuable building

block in the synthesis of more complex molecules.[1]
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Property Value Reference

CAS Number 33118-85-3 [2]

Molecular Formula C₉H₇BrO [2]

Molecular Weight 211.06 g/mol [2]

Appearance Liquid [3]

InChI
InChI=1S/C9H7BrO/c1-6-5-11-

9-3-2-7(10)4-8(6)9/h2-5H,1H3
[2]

SMILES CC1=COC2=C1C=C(C=C2)Br [2]

Synthesis Protocol: A Plausible Approach
While a specific, detailed experimental protocol for the synthesis of 5-Bromo-3-
methylbenzofuran is not readily available in peer-reviewed literature, a robust and widely

applicable method for the synthesis of 3-methylbenzofurans is the acid-catalyzed

cyclodehydration of α-phenoxy ketones.[4] The following protocol is a well-established general

procedure adapted for the specific synthesis of 5-Bromo-3-methylbenzofuran from

commercially available starting materials.

Reaction Scheme:
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Step 1: Williamson Ether Synthesis

Step 2: Acid-Catalyzed Cyclodehydration

1-(4-Bromophenoxy)propan-2-oneK2CO3, Acetone, Reflux

5-Bromo-3-methylbenzofuran1-(4-Bromophenoxy)propan-2-one
Polyphosphoric Acid (PPA), Heat

Click to download full resolution via product page

A plausible two-step synthesis of 5-Bromo-3-methylbenzofuran.

Experimental Protocol:

Step 1: Synthesis of 1-(4-Bromophenoxy)propan-2-one

To a solution of 4-bromophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5

eq).

To this suspension, add 1-chloropropan-2-one (1.1 eq) dropwise at room temperature.

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress

by thin-layer chromatography (TLC).

After completion, cool the mixture to room temperature and filter to remove the inorganic

salts.

Evaporate the solvent from the filtrate under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and

brine, and dry over anhydrous sodium sulfate.

Concentrate the organic layer under reduced pressure to yield the crude 1-(4-

bromophenoxy)propan-2-one, which can be used in the next step without further purification

or purified by column chromatography.

Step 2: Synthesis of 5-Bromo-3-methylbenzofuran

Add the crude 1-(4-bromophenoxy)propan-2-one (1.0 eq) to polyphosphoric acid (PPA) (10-

20 times the weight of the ketone).

Heat the mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction by TLC.

Upon completion, pour the hot reaction mixture onto crushed ice with vigorous stirring.

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

Combine the organic extracts, wash with saturated sodium bicarbonate solution, water, and

brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by vacuum distillation or column chromatography on silica gel to

afford pure 5-Bromo-3-methylbenzofuran.

Characterization Data
The structural confirmation of 5-Bromo-3-methylbenzofuran is achieved through a

combination of spectroscopic techniques. While the specific spectra for this compound are not

readily available in public databases, the expected data can be reliably predicted based on the

analysis of closely related structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons

around δ 2.2-2.4 ppm. The proton at position 2 of the benzofuran ring should appear as a
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singlet or a narrow multiplet around δ 7.4-7.6 ppm. The aromatic protons on the benzene

ring will exhibit a characteristic splitting pattern. The proton at position 4, adjacent to the

bromine, will likely be a doublet, while the protons at positions 6 and 7 will appear as a

doublet and a doublet of doublets, respectively, in the range of δ 7.2-7.8 ppm.

¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbon around δ 10-

15 ppm. The carbons of the benzofuran ring system will resonate in the aromatic region (δ

110-155 ppm). The carbon bearing the bromine atom (C5) is expected to have a chemical

shift around δ 115-120 ppm.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for a monobrominated

compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. The

expected molecular ion peaks would be at m/z 210 and 212.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the

methyl and aromatic groups (around 2900-3100 cm⁻¹), C=C stretching of the aromatic and

furan rings (around 1450-1600 cm⁻¹), and the C-O-C stretching of the furan ether linkage

(around 1050-1250 cm⁻¹). A band corresponding to the C-Br stretching may be observed in the

lower frequency region (around 500-600 cm⁻¹).

Applications in Drug Discovery and Development
5-Bromo-3-methylbenzofuran serves as a versatile intermediate in the synthesis of a wide

range of biologically active molecules. The benzofuran scaffold is a privileged structure in

medicinal chemistry, found in numerous natural products and synthetic compounds with diverse

pharmacological activities. The bromine atom provides a reactive handle for further

functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira),

allowing for the introduction of diverse substituents to explore structure-activity relationships

(SAR).
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Role of 5-Bromo-3-methylbenzofuran in synthetic workflows.

While there is no specific information in the public domain detailing the direct modulation of

signaling pathways by 5-Bromo-3-methylbenzofuran itself, its derivatives are being

investigated for a variety of therapeutic applications. The general workflow for investigating the

biological activity of novel compounds derived from this scaffold is presented below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1280059#5-bromo-3-methylbenzofuran-cas-number-
33118-85-3-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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